molecular formula C11H19NO7S B3364395 Mescaline sulfate CAS No. 1152-76-7

Mescaline sulfate

Cat. No. B3364395
CAS RN: 1152-76-7
M. Wt: 309.34 g/mol
InChI Key: AEEOQROQKAFCJB-UHFFFAOYSA-N
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Description

Mescaline sulfate is a naturally occurring psychoactive substance that belongs to the phenethylamine class of compounds. It is a hallucinogen that is known for its ability to produce altered states of consciousness, including visual and auditory hallucinations, synesthesia, and profound changes in mood and perception. Mescaline sulfate has been used for centuries in traditional religious rituals and is still used today for its psychoactive properties.

Scientific Research Applications

Historical and Cultural Context

  • Mescaline sulfate has been a subject of clinical research for a variety of purposes, including studying hallucinations, creativity, and schizophrenia. Its synthesis by Ernst Späth a century ago led to significant interest in its effects, especially after Aldous Huxley's description of his experiences with it in "The Doors of Perception." Despite being largely replaced by LSD in the 1960s for research, the compound has continued to be of scientific interest, albeit under strict controls (Jay, 2019).

Psychotherapeutic Potential

  • Recent research has explored mescaline's potential psychotherapeutic benefits. An online survey of adults who used mescaline in naturalistic settings revealed self-reported improvements in psychiatric conditions such as depression, anxiety, PTSD, and substance use disorders. Many respondents rated their mescaline experience as one of the most spiritually significant or meaningful events of their lives, highlighting its potential therapeutic impact (Agin-Liebes et al., 2021).

Epidemiological Studies

  • Mescaline use, predominantly for spiritual exploration or connection with nature, has been documented in epidemiological studies. Users reported infrequent consumption and minimal legal or psychological problems. Most respondents also reported improvements in psychiatric conditions following their experiences with mescaline, suggesting its low abuse potential and possible mental health benefits (Uthaug et al., 2021).

Shamanic Practice and Traditional Medicine

  • Mescaline concentrations in Echinopsis cacti, used by South American shamans in traditional medicine, have been analyzed to understand the relationship between concentration and shamanic use. The findings support the hypothesis that plants with higher mescaline concentrations, such as E. pachanoi from Peru, are more commonly associated with documented shamanic practices (Ogunbodede et al., 2010).

Clinical and Psychodynamic Investigations

  • Clinical data following injections of mescaline sulfate have been reported, focusing on the physiological mechanisms and psychodynamic factors implicated in clinical remissions. This research is part of ongoing investigations under controlled conditions (Denber & Merlis, 2005).

Action in Schizophrenic Patients

  • Studies on the effects of mescaline sulfate in schizophrenic patients have shown varied clinical pictures with predominance of emotional over ideational reactions. These studies explore the relationship between clinical phenomena andbrain waves, contributing to a better understanding of mescaline's effects on schizophrenia (Denber & Merlis, 2005).

Neuroscientific Research

  • Mescaline has been used in research to understand its effects on behavior and physiology. For example, a study on zebrafish demonstrated that mescaline can significantly alter behavior and physiological responses, providing insights into the psychotropic effects of hallucinogens (Kyzar et al., 2012).

Pharmacokinetics and Pharmacodynamics

  • Studies have delved into the pharmacokinetics and pharmacodynamics of mescaline, focusing on its metabolic profile and implications for variability in response. This research is crucial for understanding the therapeutic potential and risks associated with mescaline use (Dinis-Oliveira et al., 2019).

Historical Use and Archaeological Evidence

  • Archaeological studies have documented the use of mescaline for over 5700 years, with evidence of its recognition and value for its psychotropic properties by Native Americans. This research provides a historical context to the use and cultural significance of mescaline (Bruhn et al., 2002).

properties

IUPAC Name

sulfuric acid;2-(3,4,5-trimethoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3.H2O4S/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3;1-5(2,3)4/h6-7H,4-5,12H2,1-3H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOQROQKAFCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mescaline sulfate

CAS RN

642-73-9, 1152-76-7, 5967-42-0
Record name Benzeneethanamine, 3,4,5-trimethoxy-, sulfate (2:1)
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Record name Mescaline sulfate
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Record name Mescaline acid sulfate
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Record name Bis(3,4,5-trimethoxyphenethylammonium) sulphate
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Record name MESCALINE SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
HH Pennes - The Journal of Nervous and Mental Disease, 1954 - journals.lww.com
… Sodium amytal, pervitin hydrochloride, and mescaline sulfate were administered independently to each of 55 schizophrenic patients, of whom 25 received LSD25 in addition. The …
Number of citations: 62 journals.lww.com
IA Vamvakopoulou, KAD Narine, I Campbell… - …, 2023 - Elsevier
Introduction Mescaline (3,4,5-trimethoxyphenethylamine) is one of the oldest hallucinogens, with evidence of use dating back 5700 years. Mescaline is a naturally occurring alkaloid …
Number of citations: 13 www.sciencedirect.com
FW Schueler - The Journal of Laboratory and Clinical Medicine, 1948 - translationalres.com
… Experimental procedures were carried out in two directions: (1) in vitro studies concerning the effect of mescaline sulfate on rat whole brain respiring on glucose, lactate, pyruvate, and …
Number of citations: 30 www.translationalres.com
S Merlis - The Journal of Nervous and Mental Disease, 1957 - journals.lww.com
… Mescaline sulfate (0.50 grams to 0.75 grams diluted in 20 cc. of saline) was injected intravenously. Pulse and blood pressure recordings were determined during the period of …
Number of citations: 14 journals.lww.com
K Salomon, BW GABRIO, T Thale - Journal of Pharmacology and …, 1949 - wiki.dmt-nexus.me
Mescaline, 3, 4, 5, trimethoxyphenylethylamine, produces hallucinations in the visual modality. This phenomenon has been extensively investigated from a psychiatric and a …
Number of citations: 14 wiki.dmt-nexus.me
NS Shah - Biochemical Pharmacology, 1971 - Elsevier
… and mescaline-sulfate from Nutritional Biochemical Corp. Iproniazid phosphate and … and 50 mg/kg of nonlabeled mescaline-sulfate calculated as free base. Iproniazid 200 mg/kg or …
Number of citations: 9 www.sciencedirect.com
RK Datta, JJ Ghosh - Naunyn-Schmiedeberg's Archives of Pharmacology, 1977 - Springer
… Mescaline sulfate decreases the protein-synthesizing ability of ribosomes of brain cortex slices when measured in vitro (Datta and Ghosh, 1971). Since mescaline is known to be …
Number of citations: 1 link.springer.com
F Bernheim, MLC Bernheim - Journal of Biological Chemistry, 1938 - Elsevier
… of mescaline sulfate were oxidized by 50 cc. of the diaIyzed rabbit liver preparation at pH 7.8. At the end of the oxidation a small amount of acetic acid was added until the proteins …
Number of citations: 61 www.sciencedirect.com
K Salomon, AF Bina - Journal of the American Chemical Society, 1946 - ACS Publications
… Crystalline mescaline sulfate was used in these experiments; the melting point of this … The concentrations of mescaline sulfate used were in the range of 25 micrograms per ml. (8 …
Number of citations: 6 pubs.acs.org
E Clemente, V de Paul Lynch - Journal of Pharmaceutical Sciences, 1968 - Elsevier
Mescaline (TMPEA) elicited a motor response (dependent upon segment and concentration) from isolated guinea pig, rat, and cat ileum. It did not alter inotropic or chronotropic activity …
Number of citations: 24 www.sciencedirect.com

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